AKN-028 Trifluoroacetate: Mechanism of Action & FLT3 Inhibition Profile
AKN-028 Trifluoroacetate: Mechanism of Action & FLT3 Inhibition Profile
Technical Guide for Drug Development & Research Applications
Executive Summary
AKN-028 (Glesatinib precursor/analogue) is a potent, orally bioavailable, small-molecule tyrosine kinase inhibitor (TKI) engineered to target FMS-like tyrosine kinase 3 (FLT3 ).[1][2] Unlike first-generation Type II inhibitors (e.g., sorafenib, quizartinib) that are restricted to the inactive kinase conformation, AKN-028 exhibits Type I inhibitor characteristics . It binds to the ATP-binding pocket of FLT3 in its active conformation, enabling it to inhibit not only FLT3-ITD (Internal Tandem Duplication) but also the FLT3-D835 tyrosine kinase domain (TKD) mutations that frequently drive clinical resistance.
This guide details the molecular mechanism, signaling impact, and experimental validation frameworks for AKN-028 trifluoroacetate, the salt form commonly utilized in preclinical research for its enhanced solubility.
Chemical & Pharmacological Profile
Chemical Identity
-
Salt Form: Trifluoroacetate (TFA)
-
IUPAC Name: N2-(1H-Indol-5-yl)-6-(pyridin-4-yl)pyrazine-2,3-diamine
-
Molecular Target: FLT3 (wild-type & mutant), c-KIT.[6]
-
Primary Class: Type I Tyrosine Kinase Inhibitor (ATP-competitive).
Solubility & Formulation
In research settings, AKN-028 trifluoroacetate is preferred over the free base due to superior solubility in polar solvents.
-
Stock Preparation: Dissolve in DMSO (Dimethyl sulfoxide) to create a 10 mM stock solution.
-
Aqueous Dilution: Dilute into cell culture media immediately prior to use. Avoid freeze-thaw cycles of aqueous dilutions to prevent precipitation.
Mechanism of Action (MoA)
Binding Mode: The Type I Advantage
FLT3 inhibitors are categorized by their binding conformation:
-
Type II (e.g., Quizartinib): Bind the hydrophobic pocket adjacent to the ATP site, requiring the kinase to be in the inactive ("DFG-out") conformation.[10] Mutations like D835Y stabilize the active ("DFG-in") conformation, rendering Type II inhibitors ineffective.
-
Type I (AKN-028): Binds directly to the ATP-binding pocket in the active ("DFG-in") conformation.
-
Result: AKN-028 retains potency against FLT3-ITD , FLT3-WT , and crucially, FLT3-D835 mutations, preventing the "escape" phenomenon seen with sorafenib.
-
Signaling Cascade Inhibition
Upon binding, AKN-028 sterically hinders ATP access, preventing the autophosphorylation of tyrosine residues (Y589, Y591) in the juxtamembrane domain. This blockade collapses the downstream oncogenic signaling network:
-
STAT5 Pathway: Prevents STAT5 phosphorylation/dimerization, blocking nuclear translocation and transcription of survival genes (e.g., BCL-xL, MYC).
-
PI3K/AKT Pathway: Inhibits AKT phosphorylation, restoring apoptotic sensitivity.
-
RAS/MAPK Pathway: Reduces p-ERK levels, halting cell proliferation.
Visualizing the Pathway
The following diagram illustrates the interruption of FLT3 signaling by AKN-028.
Figure 1: AKN-028 competes with ATP at the FLT3 active site, blocking autophosphorylation and silencing downstream STAT5, AKT, and ERK pathways, ultimately triggering apoptosis.
Quantitative Efficacy Data
AKN-028 demonstrates broad efficacy across diverse FLT3 mutational statuses, a key differentiator from Type II inhibitors.
| Cell Line | FLT3 Status | AKN-028 IC50 (nM) | Clinical Relevance |
| MV4-11 | FLT3-ITD Homozygous | < 10 nM | Highly sensitive; primary model for ITD efficacy.[2] |
| MOLM-13 | FLT3-ITD Heterozygous | < 10 nM | Highly sensitive.[2] |
| HL-60 | FLT3-WT (Amplified) | ~500 nM | Moderate sensitivity; indicates activity against WT. |
| Ba/F3-D835Y | FLT3-TKD Mutant | < 50 nM | Critical: Retains potency where sorafenib fails. |
Note: IC50 values are approximate based on aggregation of preclinical datasets (e.g., Eriksson et al., Blood Cancer J. 2012).
Experimental Validation Framework
To validate the mechanism of AKN-028 in your specific model, follow this self-validating experimental workflow.
Protocol: Assessment of FLT3 Autophosphorylation (Western Blot)
Objective: Confirm that AKN-028 inhibits Y589/Y591 phosphorylation directly, rather than affecting total protein levels.
-
Cell Seeding: Seed MV4-11 cells at
cells/mL in RPMI-1640 + 10% FBS. -
Treatment:
-
Treat with AKN-028 at increasing concentrations: 0, 10, 100, 1000 nM .
-
Incubate for 1 hour (short exposure captures kinase inhibition before apoptosis onset).
-
-
Lysis:
-
Wash with ice-cold PBS containing 1 mM Na3VO4 (phosphatase inhibitor).
-
Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
-
Immunoblotting:
-
Primary Antibodies: Anti-pFLT3 (Tyr591), Anti-FLT3 (Total), Anti-pSTAT5 (Tyr694), Anti-STAT5 (Total), Anti-Actin (Loading Control).
-
-
Validation Criteria:
-
pFLT3 signal must decrease dose-dependently.
-
Total FLT3 signal must remain constant (proving inhibition, not degradation).
-
pSTAT5 should disappear at concentrations
100 nM.
-
Protocol: Apoptosis Induction (Annexin V/PI)
Objective: Quantify cytotoxic efficacy via mechanism-based apoptosis (Caspase-3 activation).
-
Treatment: Incubate cells with AKN-028 (1 µM) for 24 and 48 hours .
-
Staining:
-
Harvest cells and wash in Annexin Binding Buffer.
-
Stain with Annexin V-FITC and Propidium Iodide (PI) .
-
-
Flow Cytometry:
-
Q3 (Annexin+/PI-): Early Apoptosis.
-
Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.
-
-
Validation Criteria: Significant shift from Q4 (Live) to Q3/Q2 compared to DMSO control.
Experimental Workflow Diagram
Figure 2: Integrated experimental workflow for validating AKN-028 potency and mechanism of action in AML models.
Overcoming Resistance
The clinical utility of AKN-028 lies in its ability to overcome resistance mechanisms that plague first-generation inhibitors:
-
D835 Mutations: The D835 residue in the activation loop controls the transition between active and inactive states.[11] Type II inhibitors (e.g., Sorafenib) cannot bind the D835-mutated (active-stabilized) kinase.[11] AKN-028, as a Type I inhibitor, binds the active conformation regardless of this mutation.
-
High Allelic Burden: AKN-028 shows efficacy in models with high FLT3-ITD allelic ratios, which typically correlate with poor prognosis.
References
-
Eriksson, A., et al. (2012).[1][2][5] "The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia."[1][2][5][7] Blood Cancer Journal, 2(8), e81.[1][5]
-
Eriksson, A., et al. (2014).[8] "AKN-028 induces cell cycle arrest, downregulation of Myc associated genes and dose dependent reduction of tyrosine kinase activity in acute myeloid leukemia."[8][9] Biochemical Pharmacology, 87(2), 284-291.[8][12]
-
Kiyoi, H., et al. (2018).[13] "Clinical efficacy of FLT3 inhibitors in acute myeloid leukemia." Cancers, 10(2), 52. (Context on Type I vs II classification).
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. FLT3/KIT Kinase Inhibitor AKN-028 - Definition (v1) by National Cancer Institute | Qeios [qeios.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dual FLT3/TOPK inhibitor with activity against FLT3-ITD secondary mutations potently inhibits acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5x02 - Crystal structure of the FLT3 kinase domain bound to the inhibitor FF-10101 - Summary - Protein Data Bank Japan [pdbj.org]
